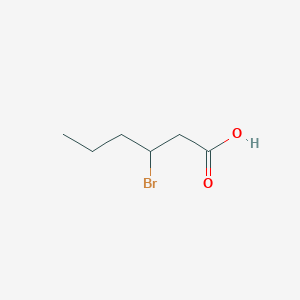

3-Bromocaproic Acid

Description

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

3-bromohexanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-5(7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |

InChI Key |

LEUUKPQCGDMVCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Caprolactone Using Boron Tribromide

One of the classical and well-documented methods for synthesizing 3-bromocaproic acid involves the ring-opening bromination of ε-caprolactone using boron tribromide (BBr3) in an organic solvent such as dichloromethane.

- Reaction : ε-Caprolactone reacts with boron tribromide in dichloromethane, followed by hydrolysis, to yield 3-bromocaproic acid.

- Yield : Approximately 86% yield has been reported by G.A. Olah (Synthesis, 1982, p. 963).

- Mechanism : Boron tribromide acts as a Lewis acid, opening the lactone ring and introducing a bromine atom at the terminal position.

- Solvent : Dichloromethane is preferred due to its ability to dissolve both reactants and facilitate the reaction.

- Advantages : High yield and relatively straightforward procedure.

- Limitations : Use of boron tribromide requires careful handling due to its moisture sensitivity and corrosiveness.

Oxidation of Cyclohexanone Followed by Bromination

Another notable method involves a two-step process starting from cyclohexanone:

- Step 1 : Oxidation of cyclohexanone using hydrogen peroxide to form intermediates.

- Step 2 : Treatment of the oxidized product with aqueous hydrobromic acid to obtain 3-bromocaproic acid.

- Yield : Reported total yield is around 48% (S. Sankaranarayanan et al., Tetrahedron: Asymmetry, 1988, 9, p. 1345).

- Advantages : Uses relatively inexpensive and accessible starting materials.

- Limitations : Lower overall yield compared to the boron tribromide method, and involves handling of hydrogen peroxide which requires safety precautions.

Direct Bromination of Hexanoic Acid Derivatives

Though less commonly documented, direct bromination of hexanoic acid derivatives or their esters under controlled conditions can yield 3-bromocaproic acid. This method typically involves:

- Use of bromine or hydrobromic acid in the presence of catalysts or under UV light.

- Control of reaction conditions to avoid over-bromination or side reactions.

- This method is less favored due to difficulties in selectivity and purification.

Ring-Opening of ε-Caprolactone by Dry Hydrogen Bromide Gas

A patented method describes the direct passage of dry hydrogen bromide gas into an organic solvent containing ε-caprolactone, leading to ring-opening and formation of 3-bromocaproic acid.

- Solvents : Organic solvents such as toluene, benzene, or ethers can be used.

- Reaction Conditions : Controlled temperature and stirring to ensure efficient reaction.

- Advantages : Avoids use of boron tribromide, potentially safer and more scalable.

- Limitations : Requires handling of dry hydrogen bromide gas, which is corrosive and toxic.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Boron Tribromide ring-opening of ε-caprolactone | ε-Caprolactone | Boron tribromide, dichloromethane, hydrolysis | 86 | High yield, straightforward | Boron tribromide handling hazards |

| Oxidation of cyclohexanone + bromination | Cyclohexanone | Hydrogen peroxide, hydrobromic acid | 48 | Accessible materials | Lower yield, multi-step |

| Direct bromination of hexanoic acid derivatives | Hexanoic acid or esters | Bromine or HBr, catalysts, UV light | Variable | Simple reagents | Selectivity issues, side reactions |

| Ring-opening with dry hydrogen bromide gas | ε-Caprolactone | Dry HBr gas, organic solvent | Not specified | Potential scalability | Handling corrosive HBr gas |

In-Depth Research Findings

- The boron tribromide method remains the most efficient and widely cited approach for preparing 3-bromocaproic acid, with yields consistently reported above 80%. The reaction benefits from the high reactivity of BBr3 with lactones, facilitating ring-opening and bromination in a single step.

- The oxidation-bromination method, while less efficient, provides an alternative route from cyclohexanone, a relatively cheap and commercially available substrate. The multi-step nature and moderate yield limit its industrial attractiveness.

- The direct bromination methods suffer from selectivity challenges, often leading to polybrominated by-products that complicate purification.

- The use of dry hydrogen bromide gas for ring-opening is a patented process that offers a potentially safer and scalable alternative to BBr3, though detailed yield data and optimization parameters are less frequently published.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles via SN2 or SN1 mechanisms, depending on reaction conditions:

| Reagent/Conditions | Product | Mechanism | Key Features | Source |

|---|---|---|---|---|

| NaOH (aqueous) | 3-hydroxyhexanoic acid | SN2 | Hydroxide attack at C3 | |

| Lithium acetylide-EDA, DMSO, RT | 3-hexynoic acid | SN2 | Acetylide introduces alkyne |

Mechanistic Notes :

-

SN2 : Favored in polar aprotic solvents (e.g., DMSO) for secondary bromides, yielding inversion of configuration .

-

SN1 : Possible under acidic conditions, forming a carbocation intermediate, though steric hindrance may limit this pathway.

Reduction Reactions

Hydrogenolysis cleaves the C–Br bond:

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂, Pd/C | Hexanoic acid | Complete |

This reaction removes the bromine atom, yielding the parent carboxylic acid.

Oxidation Reactions

While the carboxylic acid group is typically resistant to further oxidation, side-chain modifications are feasible:

| Reagent/Conditions | Product | Outcome | Source |

|---|---|---|---|

| KMnO₄, acidic | Shorter-chain diacid | C–Br bond cleavage |

Oxidative cleavage may occur at the C3 position, though specific product data remains limited.

Mechanistic Insights

-

Electrophilicity : The bromine atom’s electron-withdrawing effect enhances the acidity of β-hydrogens (pKa ~28–32), facilitating elimination under basic conditions.

-

Steric effects : The secondary carbon’s geometry influences reaction rates, with bulky nucleophiles favoring elimination over substitution.

Scientific Research Applications

3-Bromocaproic Acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme inhibition and metabolic pathways.

Medicine: Research into its potential therapeutic applications includes its use in developing drugs for treating metabolic disorders and as a building block for drug synthesis.

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromocaproic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The bromine atom and carboxyl group allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It can affect metabolic pathways by inhibiting key enzymes, leading to changes in the production of metabolites and overall cellular function.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

- 3-Bromocaproic Acid : Hypothesized structure: CH₂CH₂CH(Br)CH₂CH₂COOH. Bromine at the γ-position influences steric and electronic effects.

- 3-Bromopropionic Acid (C₃H₅BrO₂) : Bromine at the β-position (second carbon), smaller chain length .

- 3-Bromophenylacetic Acid (C₈H₇BrO₂) : Aromatic ring with bromine at the meta position and a carboxylic acid group .

- 3-Bromopyruvic Acid (C₃H₃BrO₃) : Ketone group adjacent to the carboxylic acid, enhancing electrophilicity .

- 8-Bromooctanoic Acid (C₈H₁₅BrO₂): Longer alkyl chain (eight carbons) with terminal bromine, used as a reference material in analytical chemistry .

Physicochemical Properties

*Estimated values based on homologous series.

Research Findings and Key Observations

Chain Length Effects: Longer chains (e.g., 8-bromooctanoic acid) exhibit lower solubility in polar solvents compared to shorter analogs like 3-bromopropionic acid .

Position of Bromine : β-brominated acids (e.g., 3-bromopropionic acid) show higher reactivity in nucleophilic substitutions than γ-brominated derivatives .

Functional Group Influence : The ketone group in 3-bromopyruvic acid enhances its electrophilicity, making it a potent enzyme inhibitor .

Biological Activity

3-Bromocaproic acid, a brominated derivative of caproic acid, is gaining attention in the field of biochemical research due to its potential biological activities. This compound serves as a precursor for various biologically active molecules and has been utilized in studies related to enzyme inhibition and metabolic pathways. This article explores the biological activity of 3-bromocaproic acid, including its mechanisms of action, applications in scientific research, and relevant case studies.

3-Bromocaproic acid is characterized by the presence of a bromine atom at the third carbon position of the caproic acid chain. This unique structure confers specific reactivity that can be exploited in organic synthesis and biological applications.

The biological activity of 3-bromocaproic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The bromine atom and carboxyl group facilitate interactions with enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in metabolic pathways, affecting the production of key metabolites and overall cellular function.

- Metabolic Pathways : The compound can disrupt glycolysis and mitochondrial oxidative phosphorylation, which are crucial processes in energy metabolism, particularly in tumor cells .

Applications in Scientific Research

3-Bromocaproic acid has several applications across different fields:

- Biochemistry : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its role as a precursor for biologically active molecules makes it valuable in drug development.

- Medicine : Research indicates potential therapeutic applications for treating metabolic disorders. Its ability to inhibit key metabolic enzymes positions it as a candidate for developing new drugs.

- Microbiology : Studies have shown that 3-bromocaproic acid can inhibit the synthesis of rhamnolipids and polyhydroxyalkanoic acids in Pseudomonas aeruginosa, suggesting its utility in controlling pathogenic behaviors .

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-bromocaproic acid:

- Inhibition of Rhamnolipid Production :

- Tumor Metabolism :

Comparative Analysis

To better understand the unique properties of 3-bromocaproic acid, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Caproic Acid | No bromine atom; basic fatty acid | Less reactive; limited biological activity |

| 3-Chlorocaproic Acid | Chlorine atom instead of bromine | Different reactivity; potential enzyme interactions |

| 3-Iodocaproic Acid | Iodine atom; larger atomic size | Varies in chemical behavior due to electronegativity |

Q & A

Q. How does steric hindrance in 3-Bromocaproic Acid derivatives influence their biological activity in enzyme inhibition studies?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., fatty acid synthases). Comparative assays with structurally modified analogs (e.g., 3-chloro or 3-iodo derivatives) isolate steric vs. electronic effects. Fluorescence polarization assays quantify inhibition constants (Kᵢ), while X-ray crystallography resolves binding-site interactions at atomic resolution .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of 3-Bromocaproic Acid?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) estimate EC₅₀ values. Clustered data from repeated measurements require mixed-effects models to account for intra- and inter-subject variability. Tools like R’s lme4 package or GraphPad Prism ensure robust error propagation. Sensitivity analyses identify outliers, while bootstrap resampling validates confidence intervals .

Q. How can researchers address reproducibility challenges in catalytic applications of 3-Bromocaproic Acid?

- Methodological Answer : Strict adherence to catalyst pre-treatment protocols (e.g., calcination temperature for metal catalysts) reduces batch-to-batch variability. Collaborative inter-laboratory studies (e.g., via NIH’s Rigor and Reproducibility guidelines) standardize experimental workflows. Open-access datasets (e.g., Zenodo) enable meta-analyses of reaction conditions and outcomes .

Experimental Design

Q. What controls are essential when studying the environmental degradation pathways of 3-Bromocaproic Acid?

- Methodological Answer : Include abiotic controls (e.g., sterile soil/water samples) to distinguish microbial vs. chemical degradation. Isotope tracer studies (¹⁴C-labeled compounds) quantify mineralization rates. GC-MS monitors volatile byproducts (e.g., CO₂, HBr), while ICP-MS tracks bromine leaching into ecosystems. Field validation with microcosm experiments bridges lab-to-environment extrapolation gaps .

Q. How can time-resolved spectroscopic techniques elucidate the photostability of 3-Bromocaproic Acid?

- Methodological Answer : Pump-probe UV-Vis spectroscopy tracks transient intermediates (e.g., radical species) under UV exposure. Time-dependent DFT simulations predict excited-state dynamics. Accelerated aging studies (e.g., Q-SUN xenon arc lamps) correlate photodegradation rates with structural changes observed via Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.